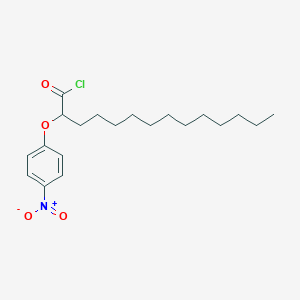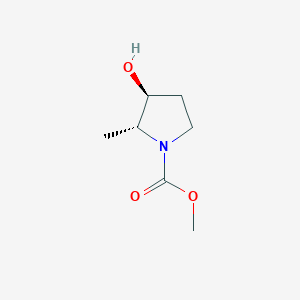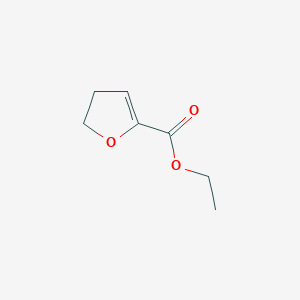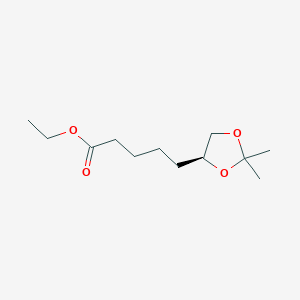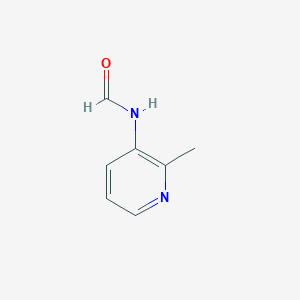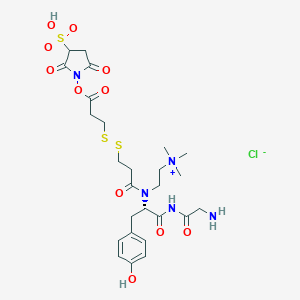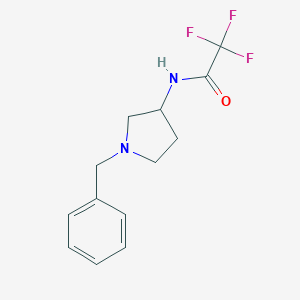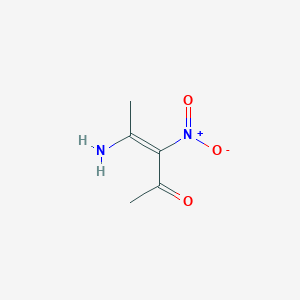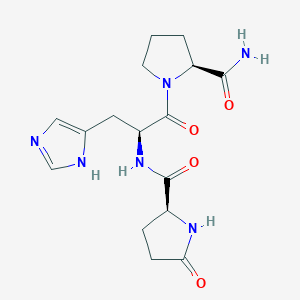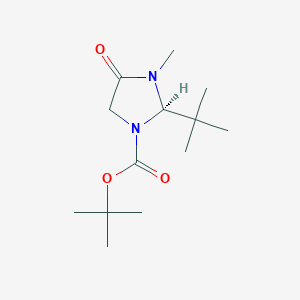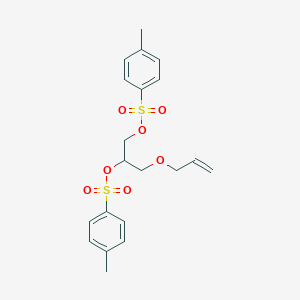
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) is a chemical compound that is commonly known as Bis(4-methylbenzenesulfonate) PEG2000 vinyl ether or BMPS-PEG2000-VE. It is a water-soluble crosslinking agent that is widely used in scientific research applications. This compound has unique properties that make it an ideal candidate for various research purposes.
Wirkmechanismus
The mechanism of action of BMPS-PEG2000-VE is based on its ability to crosslink polymeric materials. The compound reacts with functional groups, such as hydroxyl and amine groups, on the surface of the polymer to form covalent bonds. This crosslinking process results in the formation of a three-dimensional network that improves the mechanical properties of the material. The crosslinked material can also be used as a drug delivery system, as the drug can be incorporated into the polymer network.
Biochemische Und Physiologische Effekte
BMPS-PEG2000-VE has been shown to have low toxicity and is biocompatible. Studies have shown that the compound does not cause any significant physiological or biochemical effects in vitro and in vivo. This makes it an ideal candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMPS-PEG2000-VE is its ability to crosslink various polymeric materials. This makes it a versatile compound that can be used in a wide range of applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations of BMPS-PEG2000-VE is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of BMPS-PEG2000-VE in scientific research. One potential direction is the use of the compound in the development of new drug delivery systems. The compound can be used to modify the surface of nanoparticles and liposomes to improve their stability and drug release properties. Another potential direction is the use of BMPS-PEG2000-VE in tissue engineering applications. The compound can be used to crosslink various biomaterials to create scaffolds for tissue regeneration. Additionally, the use of BMPS-PEG2000-VE in the development of biosensors and diagnostic tools is also an area of future research.
Synthesemethoden
The synthesis of BMPS-PEG2000-VE involves the reaction between 1,2-propanediol, 3-(2-propenyloxy)- and bis(4-methylbenzenesulfonyl) imide. The reaction is carried out in the presence of a base catalyst, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
BMPS-PEG2000-VE is widely used in scientific research applications. It is commonly used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. The compound is also used in the preparation of drug delivery systems, such as liposomes and nanoparticles. BMPS-PEG2000-VE can be used to modify surfaces of various materials, such as glass, silicon, and gold, to improve their biocompatibility and functionality.
Eigenschaften
CAS-Nummer |
114719-19-6 |
|---|---|
Produktname |
1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) |
Molekularformel |
C20H24O7S2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3 |
InChI-Schlüssel |
JMTBSYSSBBSFBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C |
Synonyme |
1,2-PROPANEDIOL,3-(2-PROPENYLOXY)-,BIS(4-METHYLBENZENESULFONATE) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



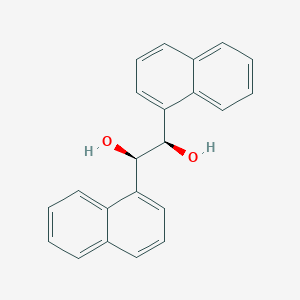
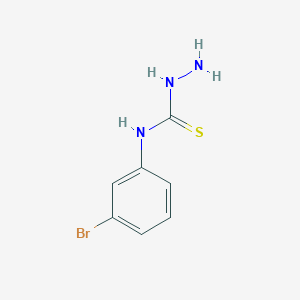
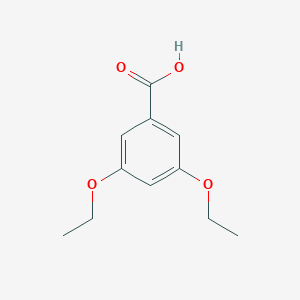
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
